![molecular formula C14H17N3O3 B3865837 N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3865837.png)
N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Overview
Description
N-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as MPAAH, is a hydrazide derivative that has gained attention due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is believed to act through the inhibition of bacterial and fungal enzymes and the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of human carbonic anhydrase II, which is involved in various physiological processes.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to possess antioxidant properties and to inhibit the formation of reactive oxygen species (ROS) in cells. Additionally, N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is its potent antimicrobial and anticancer activity. However, its low solubility in water and low stability in acidic and basic conditions may limit its use in certain experiments. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several potential future directions for research on N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. These include the development of novel formulations and delivery systems to improve its solubility and stability, the investigation of its potential as a synergistic agent in combination with other drugs, and the exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes.
In conclusion, N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a hydrazide derivative that has shown promising antimicrobial and anticancer activity. Its mechanism of action, biochemical and physiological effects, and potential future directions for research are areas of interest for scientific investigation. Further studies are needed to fully understand its potential therapeutic applications and to develop novel formulations and delivery systems for its use.
Scientific Research Applications
N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been studied for its potential therapeutic applications, including its antibacterial, antifungal, and anticancer properties. It has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has shown promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-20-12-6-4-5-11(9-12)10-15-16-13(18)14(19)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEMTDLQFFACCJ-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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